molecular formula C19H27N3O5 B1593096 N-Benzyloxycarbonyl-L-lysinyl-L-proline CAS No. 42001-60-5

N-Benzyloxycarbonyl-L-lysinyl-L-proline

Cat. No.: B1593096
CAS No.: 42001-60-5
M. Wt: 377.4 g/mol
InChI Key: SCIBOUZRPFCBFX-HOTGVXAUSA-N
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Description

N-Benzyloxycarbonyl-L-lysinyl-L-proline is a synthetic organic compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol. This compound is a derivative of L-lysine and L-proline, featuring a benzyloxycarbonyl group attached to the amino group of L-lysine. It is commonly used in peptide synthesis and various biochemical applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized by reacting L-lysine with carbobenzoyloxy chloride in the presence of a suitable base, followed by coupling with L-proline.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the amino group to a corresponding amine oxide.

  • Reduction: Reduction reactions can be performed to convert the carbonyl group to a hydroxyl group.

  • Substitution: Substitution reactions can occur at the amino group, replacing the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Hydroxyl Compounds: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

N-Benzyloxycarbonyl-L-lysinyl-L-proline is widely used in scientific research due to its versatility:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

  • Biochemical Studies: It is used to study enzyme mechanisms and protein interactions.

  • Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

  • Industrial Applications: It is used in the production of biologically active compounds and materials.

Mechanism of Action

The mechanism by which N-Benzyloxycarbonyl-L-lysinyl-L-proline exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

  • Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-lysinyl-L-proline is unique due to its specific structural features and functional groups. Similar compounds include:

  • N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but lacking the L-lysine moiety.

  • N-Benzyloxycarbonyl-L-lysine: Another related compound with the benzyloxycarbonyl group attached to L-lysine but without the L-proline component.

These compounds differ in their biological activity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIBOUZRPFCBFX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649755
Record name N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42001-60-5
Record name N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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